1-methyl-4-(2-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-a]quinoxaline -

1-methyl-4-(2-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-a]quinoxaline

Catalog Number: EVT-4131759
CAS Number:
Molecular Formula: C16H19N5
Molecular Weight: 281.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the quinoxaline ring: This can be achieved through various condensation reactions involving o-phenylenediamines and α-dicarbonyl compounds or their synthetic equivalents. [ [], [], [] ]
  • Introduction of the triazole ring: This often involves the reaction of a suitable precursor, such as a hydrazine derivative, with a one-carbon unit like formic acid, orthoesters, or carboxylic acid derivatives. [ [], [], [], [] ]
  • Functionalization of the triazoloquinoxaline scaffold: This step introduces desired substituents on the triazole or quinoxaline rings through various chemical transformations like alkylation, acylation, or coupling reactions. [ [], [], [], [] ]
Molecular Structure Analysis
  • N-alkylation: The nitrogen atoms in the triazole and quinoxaline rings can be alkylated with various alkyl halides or other alkylating agents to introduce diverse substituents. [ [], [], [] ]
  • Acylation: Acylation with acid chlorides or anhydrides can introduce acyl groups onto the nitrogen atoms, providing access to amide derivatives. [ [], [], [] ]
  • Electrophilic aromatic substitution: The quinoxaline ring can undergo electrophilic aromatic substitution reactions with suitable electrophiles, allowing for the introduction of substituents at specific positions. [ [], [] ]
Mechanism of Action
  • Phosphodiesterase inhibition: Some derivatives act as inhibitors of phosphodiesterase enzymes, which regulate intracellular levels of cyclic nucleotides like cAMP and cGMP. [ [] ]
  • Receptor binding: Certain derivatives display binding affinity for various receptors, including adenosine receptors and benzodiazepine receptors, suggesting potential applications in neurological disorders. [ [], [], [] ]
  • Enzyme modulation: Some compounds have shown modulatory effects on enzymes involved in various cellular processes, such as SHP2 protein. [ [] ]
Physical and Chemical Properties Analysis
  • Solubility: Solubility can vary depending on the nature and position of substituents. Generally, these compounds can be soluble in organic solvents like DMSO and alcohols. [ [], [] ]
  • Melting point: Melting points are influenced by the molecular weight and intermolecular forces. Substituents can significantly affect these factors. [ [], [] ]
Applications
  • Medicinal Chemistry: This compound could be investigated for potential therapeutic applications in areas like oncology, infectious diseases, and neurological disorders. [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ]
  • Chemical Biology: The compound can be used as a tool to probe biological processes and pathways. For example, it can be employed to investigate the role of specific enzymes or receptors in cellular signaling or disease development. [ [], [] ]

1. N-(1-adamantyl)-1-(2-chlorophenyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-8-carboxamide []

  • Compound Description: This compound is a potent inhibitor of phosphodiesterase 2A (PDE2A) []. Its binding to PDE2A induces significant structural changes in the enzyme's catalytic site, highlighting the phenomenon of induced fit. This induced fit leads to non-additive structure-activity relationship (SAR) patterns, indicating that substitutions on the compound do not act independently on the enzyme [].
  • Relevance: This compound shares the core [, , ]triazolo[4,3-a]quinoxaline scaffold with 1-methyl-4-(2-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-a]quinoxaline. Differences lie in the substitutions at the 1 and 4 positions, as well as the presence of a carboxamide group at the 8 position.

2. 1-Aryl-4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline derivatives []

  • Compound Description: This class of compounds acts as potent inhibitors of phosphodiesterase 2 (PDE2) []. The research focuses on their potential in treating neurological and psychiatric disorders, and metabolic diseases by inhibiting PDE2 [].
  • Relevance: This class of compounds shares the core [, , ]triazolo[4,3-a]quinoxaline scaffold and the 4-methyl substitution with 1-methyl-4-(2-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-a]quinoxaline. The key difference lies in the substitution at the 1-position, where a broader range of aryl groups is explored instead of the specific 2-methyl-1-piperidinyl group.

3. 4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl)-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one []

  • Compound Description: This compound exhibits inhibitory activity against SHP2 protein, exceeding the potency of the reference compound SHP244 at a 10 μM concentration []. Its structure was confirmed through various spectroscopic techniques and X-ray crystallography. Molecular docking studies revealed favorable interactions with the SHP2 protein [].
  • Relevance: While structurally distinct in several ways, this compound shares the [, , ]triazolo[4,3-a] core structure with 1-methyl-4-(2-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-a]quinoxaline. Both compounds also feature a substituted piperidine ring, albeit attached at different positions and with different substituents.

Properties

Product Name

1-methyl-4-(2-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-a]quinoxaline

IUPAC Name

1-methyl-4-(2-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxaline

Molecular Formula

C16H19N5

Molecular Weight

281.36 g/mol

InChI

InChI=1S/C16H19N5/c1-11-7-5-6-10-20(11)15-16-19-18-12(2)21(16)14-9-4-3-8-13(14)17-15/h3-4,8-9,11H,5-7,10H2,1-2H3

InChI Key

FFWODDACNMJENP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=NC3=CC=CC=C3N4C2=NN=C4C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.